
1-(4-chlorobenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a tetrazole-based urea derivative that has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects.
科学的研究の応用
Chemical Synthesis and Characterization
- The chemical synthesis of urea derivatives involves reactions with tetrazoles and isocyanates, offering insights into the creation of novel compounds with potential applications in material science and drug discovery. For instance, reactions of isocyanatobenzoyl chloride with aminotetrazole have led to the formation of quinazoline and benzoxazinone derivatives, showcasing the versatility of urea in synthesizing heterocyclic compounds (Peet, 1987).
Molecular Docking and Structural Analysis
- Urea derivatives have been subjected to molecular docking studies to understand their potential interactions with proteins, revealing their possible biological activities. For example, the synthesis and molecular docking of certain chlorobenzyl-urea derivatives suggest favorable interactions with the SHP2 protein, indicating potential inhibitory activities against certain enzymes or receptors (Wu et al., 2022).
Antitumor Activity
- Some urea derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, suggesting their potential as anticancer agents. This highlights the importance of urea compounds in the development of new therapeutic drugs (Feng et al., 2020).
Inhibition of Chitin Synthesis
- Urea compounds have also been studied for their insecticidal properties, specifically their ability to inhibit chitin synthesis in insect larvae. This action prevents the formation of a functional exoskeleton in insects, leading to their death and indicating the potential of urea derivatives as insecticides (Deul et al., 1978).
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2/c1-2-27-16-9-7-15(8-10-16)25-17(22-23-24-25)12-21-18(26)20-11-13-3-5-14(19)6-4-13/h3-10H,2,11-12H2,1H3,(H2,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQGASVFBCNAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


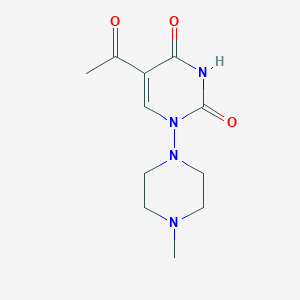
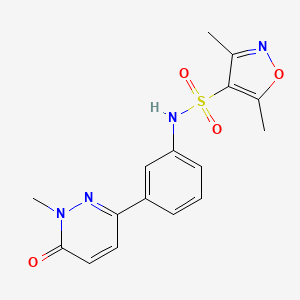
![7-(3-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2536679.png)
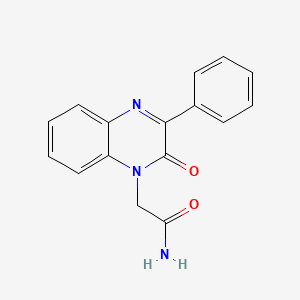

![N-(furan-2-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2536687.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2536688.png)
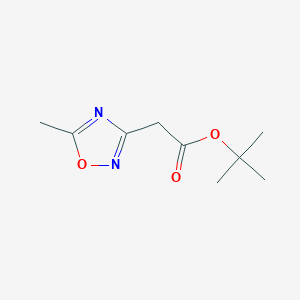
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2536690.png)
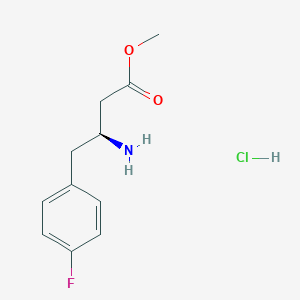
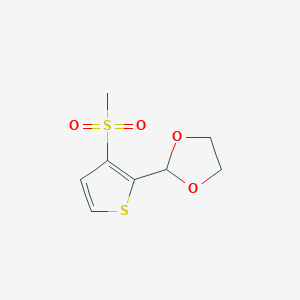
![4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2536697.png)
![Tetrahydro-1H-pyrrolo[1,2-d][1,2,4]thiadiazin-4(3H)-one 2,2-dioxide](/img/structure/B2536698.png)